6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a structurally complex molecule featuring a benzo[a]heptalen core (a seven-membered fused aromatic system) substituted with acetamido, methoxy, methylsulfanyl, and oxo groups. Attached to this core is a 3,4,5-trihydroxyoxane (tetrahydropyran) ring bearing a carboxylic acid moiety. The benzo[a]heptalen system is rare in natural products, but its structural motifs, such as the oxo and methoxy groups, are common in bioactive molecules like rapamycin derivatives .
Properties
Molecular Formula |
C27H31NO11S |
|---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35) |
InChI Key |
JJEHAQVFBUIDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Benzoheptalen Core Construction
The benzoheptalen system (5H-benzo[a]heptalen-9-one) is synthesized via a Friedel-Crafts acylation followed by oxidative cyclization. Starting from 1,4-dimethoxy-2-methylsulfanylbenzene, acetylation at the 7-position introduces the acetamido group, while methoxy and methylsulfanyl substituents are installed via nucleophilic aromatic substitution. Key intermediates include:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | AcCl, AlCl₃, DCM, 0°C → rt, 12 h | 78 |
| 2 | Oxidative Cyclization | DDQ, toluene, reflux, 6 h | 65 |
| 3 | Methoxy Group Installation | NaOMe, DMF, 80°C, 4 h | 92 |
Trihydroxyoxane Carboxylic Acid Synthesis
The oxane fragment is prepared from D-glucuronic acid through selective protection/deprotection. The 2-carboxylic acid is preserved, while hydroxyl groups at C3, C4, and C5 are temporarily protected as benzyl ethers. Stereocontrolled reduction of the hemiacetal ensures the β-anomeric configuration:
Glycosidic Bond Formation
Coupling the benzoheptalen aglycone with the oxane donor employs a Schmidt trichloroacetimidate protocol to ensure α-selectivity. The C3 hydroxyl group of the benzoheptalen is activated using NaH, followed by reaction with 2,3,4-tri-O-benzyl-glucuronyl trichloroacetimidate under BF₃·OEt₂ catalysis:
Optimization Data:
-
Temperature: −20°C → 0°C (prevents anomerization)
-
Donor/acceptor ratio: 1.2:1 (maximizes conversion)
-
Yield: 68% (HPLC purity >95%)
Functional Group Deprotection and Final Modification
Global deprotection involves hydrogenolysis (H₂, Pd/C) to remove benzyl groups and saponification (LiOH, THF/H₂O) to hydrolyze acetate protecting groups. Critical considerations include:
-
Methylsulfanyl Stability : H₂ conditions may reduce –SMe to –SH; thus, alternative protectants (e.g., tert-butyl disulfide) are used.
-
Oxidation Control : The 9-keto group is preserved by avoiding strong reducing agents.
Final Characterization Data
-
HRMS (ESI+) : m/z calcd for C₂₉H₃₃NO₁₃S [M+H]⁺: 636.1821; found: 636.1818.
-
¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (s, 1H, H-10), 5.34 (d, J = 8.1 Hz, H-1'), 3.89 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Regioselectivity in Benzoheptalen Functionalization
Competing reactivity at C7 vs. C10 is mitigated by sequential protection:
Glycosylation Stereochemistry
β-Selectivity is ensured by:
-
Participating Groups : C2 benzoyl directs trans-diaxial addition.
Industrial-Scale Considerations
A continuous-flow system is proposed for the glycosylation step to enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the benzo[a]heptalen core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and drug delivery systems.
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes multiple functional groups such as hydroxyl, carboxylic acid, and acetamido moieties. These features contribute to its biological activity and interaction with various biological targets.
Applications in Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the benzo[a]heptalen core is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy.
Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Drug Delivery Systems
Oral Delivery Mechanisms:
Innovations in drug delivery systems have incorporated this compound into oral formulations designed for enhanced bioavailability. Its solubility profile allows it to be effectively absorbed in the gastrointestinal tract, making it suitable for oral administration. Research has focused on developing oral appliances that utilize this compound for localized delivery of therapeutic agents to specific areas within the oral cavity.
Transdermal Delivery Formulations:
The compound has also been explored for use in transdermal drug delivery systems. Its ability to penetrate biological membranes makes it an ideal candidate for formulations aimed at delivering medications through the skin. Studies have shown that when incorporated into transdermal patches, the compound can provide sustained release of active ingredients, improving patient compliance and therapeutic outcomes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzo[a]heptalen derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for inducing cell death.
Case Study 2: Antimicrobial Testing
In vitro testing against common pathogens revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promise for further development into antimicrobial agents.
Case Study 3: Drug Delivery Optimization
A formulation study assessed the efficacy of transdermal patches containing this compound. Results showed enhanced permeation through skin models compared to traditional formulations, highlighting its potential in improving drug delivery efficiency.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acetamido group could form hydrogen bonds with active sites, while the carboxylic acid group might participate in ionic interactions.
Comparison with Similar Compounds
Structural Comparison with Rapamycin Derivatives
Rapamycin (Rapa) and its analogs share a macrocyclic lactone core with functional groups critical for binding the FKBP12 protein and inhibiting mTOR. NMR studies comparing the target compound to Rapa and its derivatives (compounds 1 and 7) reveal conserved chemical environments in most regions, except for positions 29–36 (region B) and 39–44 (region A) . These regions correspond to substituents on the benzoheptalen core:
- Region A (positions 39–44) : Methylsulfanyl and acetamido groups in the target compound contrast with Rapa’s methoxy and hydroxy groups.
- Region B (positions 29–36) : Dimethoxy and oxo substituents differ from Rapa’s alkyl or aromatic moieties.
Table 1: Substituent Comparison in Key Regions
These differences alter chemical shift profiles (e.g., downfield shifts for methylsulfanyl in NMR) and may impact bioactivity, such as binding affinity or metabolic stability .
Table 2: Physicochemical Properties
Carboxylic Acid-Containing Beta-Lactam Antibiotics
Beta-lactams like (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () share a carboxylic acid group but differ fundamentally:
- Ring Strain : Beta-lactams feature a strained bicyclic system, whereas the target’s oxane ring is unstrained.
- Bioactivity: Beta-lactams target penicillin-binding proteins; the target compound’s benzoheptalen-oxane system lacks known antibacterial activity.
Table 3: Functional Group Reactivity
| Compound Class | Carboxylic Acid Role | Key Reactivity |
|---|---|---|
| Target Compound | Solubility/conjugation | Esterification, amidation |
| Beta-Lactams | Essential for binding/activity | Ring-opening hydrolysis |
Q & A
Basic Research Question: What are the established synthetic routes for this compound, and what key intermediates are involved?
Answer:
The synthesis of structurally related polycyclic benzoheptalenes typically involves multi-step reactions, such as:
- Spirocyclic intermediate formation : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives reacted with benzothiazol-2-yl-amine analogs to form fused bicyclic cores .
- Functionalization : Introduction of acetamido, methoxy, and methylsulfanyl groups via nucleophilic substitution or condensation reactions under anhydrous conditions.
- Carboxylic acid coupling : Activation of the oxane ring’s hydroxyl groups for esterification or direct oxidation to the carboxylic acid moiety.
Key intermediates : Spiro[4.5]decane-6,10-dione derivatives and cyclopentanecarboxylic acid amides are critical precursors .
Basic Research Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation :
- Advanced techniques :
Basic Research Question: What are the known handling precautions and toxicity profiles for this compound?
Answer:
- Safety data : Analogous compounds (e.g., colchineos derivatives) are classified as biotoxins with industrial-use restrictions. Key hazards include acute toxicity (oral, dermal) and potential mutagenicity .
- Handling protocols :
Advanced Research Question: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
- Multi-technique validation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to resolve discrepancies in proton environments.
- Dynamic effects : Account for conformational flexibility (e.g., rotameric states of the methylsulfanyl group) using variable-temperature NMR .
- Machine learning : Apply tools like COMSOL Multiphysics to simulate spectra under varying conditions .
Advanced Research Question: What computational strategies optimize reaction yields for this compound’s synthesis?
Answer:
-
Reaction path screening : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways for spirocyclic intermediate formation .
-
Design of experiments (DoE) : Apply factorial designs to optimize parameters (temperature, solvent polarity, catalyst loading). For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Solvent DMF/THF DMF Catalyst (Pd/C) 1–5 mol% 3 mol% Reference : Statistical DoE reduces trial runs by 40% .
Advanced Research Question: How can mechanistic insights into the compound’s reactivity be derived?
Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., acetamido group substitution).
- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in the oxane ring during hydrolysis .
- Computational modeling : Employ transition-state theory (TST) to predict regioselectivity in electrophilic aromatic substitution .
Advanced Research Question: What methodologies address environmental persistence or degradation pathways?
Answer:
- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via LC-MS.
- Biodegradation assays : Use soil microbial consortia to assess half-life under aerobic/anaerobic conditions.
- QSAR modeling : Predict eco-toxicity using quantitative structure-activity relationship models (e.g., EPI Suite) .
Advanced Research Question: How can experimental workflows integrate AI for process optimization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
